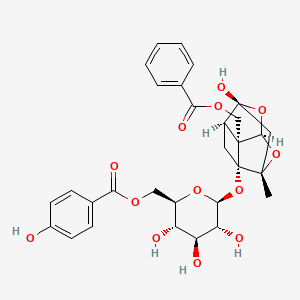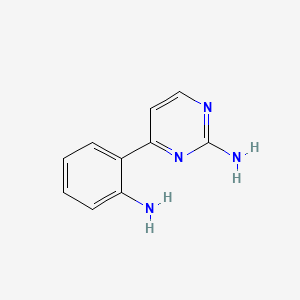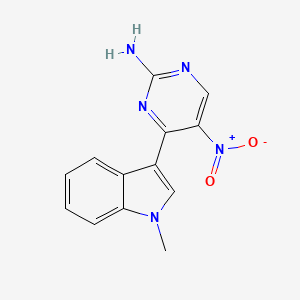
mudanpioside C
Vue d'ensemble
Description
Mudanpioside C is a monoterpenoid isolated from Paeonia lactiflora Pall . It is a natural product from the plant and is a type of terpenoid .
Molecular Structure Analysis
The molecular structure of Mudanpioside C is represented by the formula C30H32O13 . The molecular weight is 600.57 .
Physical And Chemical Properties Analysis
Mudanpioside C is a solid substance with a white to off-white color . .
Applications De Recherche Scientifique
Antithrombotic Therapy
Mudanpioside C has been identified as a potent inhibitor of Protein Disulfide Isomerase (PDI), which plays a crucial role in thrombosis. MC’s inhibitory effect on PDI can significantly prevent thrombus formation without affecting normal hemostasis in mice models . This suggests its potential as a lead compound in developing antithrombotic drugs, offering a new avenue for treating conditions like deep vein thrombosis and pulmonary embolism.
Antiplatelet Aggregation
In relation to its antithrombotic properties, MC has been shown to suppress collagen-induced platelet aggregation . It interferes with platelet activation, adhesion, and spreading, which are key processes in the formation of blood clots. This application could be particularly beneficial in preventing arterial thrombosis, which can lead to heart attacks and strokes.
Cardiovascular Protection
The parent compound of MC, Cortex Moutan, has demonstrated cardioprotective effects. While the specific role of MC in cardiovascular protection is not fully detailed, its association with antiplatelet and antithrombotic activities suggests a potential benefit in protecting against cardiovascular diseases .
Molecular Docking and Drug Design
MC’s interaction with PDI has been studied through molecular docking techniques, revealing its binding affinity to the b′-x domain of PDI . This provides valuable insights for drug design, where MC’s structure can serve as a template for developing new molecules with similar or enhanced effects.
Pharmacological Research
The discovery of MC’s inhibitory activity towards PDI opens up new possibilities in pharmacological research. It can be used as a tool to study the role of PDI in various biological processes and diseases, potentially leading to the discovery of other therapeutic targets .
Traditional Chinese Medicine (TCM)
MC is derived from a plant that has been used in TCM for centuries to treat various ailments. The scientific validation of MC’s biological activities reinforces the medicinal value of Paeonia suffruticosa and supports its continued use in TCM formulations, possibly leading to the development of standardized extracts or compounds for broader clinical use .
Mécanisme D'action
Target of Action
Mudanpioside C, a compound discovered from Paeonia suffruticosa Andr., primarily targets Protein Disulfide Isomerase (PDI) . PDI is an enzyme that catalyzes the formation and breakage of disulfide bonds between cysteine residues within proteins as they fold. This process is crucial for protein structure and function .
Mode of Action
Mudanpioside C acts as a potent PDI inhibitor . It binds specifically to the b’-x domain of PDI, interacting with key amino acids K263, D292, and N298 within the b’-x domain . This interaction inhibits the enzymatic activity of PDI, thereby affecting the folding of proteins that rely on PDI for correct disulfide bond formation .
Biochemical Pathways
The inhibition of PDI by Mudanpioside C affects various biochemical pathways. One significant pathway is the antiplatelet aggregation and antithrombotic pathway . By inhibiting PDI, Mudanpioside C can suppress collagen-induced platelet aggregation and interfere with platelet activation, adhesion, and spreading . This disruption can lead to a decrease in thrombosis formation .
Result of Action
The primary result of Mudanpioside C’s action is its antithrombotic activity. By inhibiting PDI and interfering with platelet activation, Mudanpioside C can significantly inhibit thrombosis formation without disturbing hemostasis . This makes it a promising candidate for antithrombotic therapy .
Action Environment
The action of Mudanpioside C can be influenced by various environmental factors. For instance, the plant from which it is derived, Paeonia suffruticosa Andr., is known to have medicinal and dietary properties . The specific environment in which this plant grows could potentially influence the efficacy and stability of Mudanpioside C.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMTLNPCAHHGP-HRCYFWENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
mudanpioside C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of mudanpioside C?
A1: Mudanpioside C has been identified as a potent inhibitor of protein disulfide isomerase (PDI) []. It binds to the b'-x domain of PDI with a Kd of 3.9 μM, interacting with key amino acids K263, D292, and N298 []. This interaction inhibits PDI's enzymatic activity, which plays a crucial role in thrombosis [].
Q2: Beyond its antithrombotic activity, what other biological activities have been associated with mudanpioside C?
A2: Research indicates that mudanpioside C exhibits calcium antagonist activity by effectively blocking voltage-operated Ca2+ channels (VOCCs) []. This activity suggests its potential in treating hypertension and other conditions related to intracellular calcium regulation [].
Q3: How does the structure of mudanpioside C contribute to its inhibitory activity against tyrosinase?
A3: Although Mudanpioside C has been identified as a tyrosinase inhibitor [], the specific structural features responsible for this activity have not been elucidated in the provided research. Further investigations focusing on structure-activity relationships are needed to understand this interaction better.
Q4: Which traditional Chinese medicine formulations have been reported to contain mudanpioside C?
A4: Mudanpioside C has been identified in several traditional Chinese medicine formulations, including:
- Moutan Cortex (the dried root bark of Paeonia suffruticosa) [, , , , , , , ]
- Guizhi Fuling Capsule [, ]
- Baiqin Qinghuo Keli []
- San-Bai decoction []
- Qingwen Baidu Decoction []
Q5: Are there any analytical methods available to quantify mudanpioside C in complex mixtures like herbal extracts?
A5: Yes, researchers commonly employ high-performance liquid chromatography coupled with various detection methods, such as:
- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) []
- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry) [, , , , , ]
Q6: What is the molecular formula and weight of mudanpioside C?
A6: While the provided research doesn't explicitly state the molecular formula and weight of mudanpioside C, it is classified as a monoterpene glycoside []. Determining its exact formula and weight would require further analysis, likely through mass spectrometry and comparison with databases of known compounds.
Q7: Have any studies investigated the pharmacokinetics of mudanpioside C, such as absorption, distribution, metabolism, and excretion?
A7: The provided research does not delve into the detailed pharmacokinetics of mudanpioside C. Further investigation is needed to understand its ADME properties and how these relate to its in vivo efficacy and potential for therapeutic application.
Q8: What are the potential implications of mudanpioside C being a PDI inhibitor for future drug development?
A8: The discovery of mudanpioside C as a PDI inhibitor opens up exciting avenues for developing novel antithrombotic therapies []. Further research focusing on optimizing its potency, selectivity, and pharmacokinetic properties could lead to promising drug candidates for treating thrombosis and related cardiovascular diseases.
Q9: Has the safety profile of mudanpioside C been assessed in any preclinical or clinical studies?
A9: While the provided research highlights the potential therapeutic benefits of mudanpioside C, there is limited information on its safety profile. Further preclinical and clinical studies are crucial to assess its toxicity, potential adverse effects, and overall safety for human use.
Q10: How can the research on mudanpioside C contribute to a better understanding of traditional Chinese medicine?
A10: Identifying and characterizing active compounds like mudanpioside C in traditional Chinese medicines provides scientific evidence for their therapeutic effects [, , , , , , , , , ]. This research helps bridge the gap between traditional knowledge and modern medicine, paving the way for developing new drugs and treatment strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-hydroxy-2-methylpropanoate](/img/no-structure.png)

